Tridecanedioic acid
Overview
Description
C13H24O4 . It is a white solid and is classified as a long-chain dicarboxylic acid. Brassylic acid is primarily used in the production of specialty nylons, such as nylon 1313, and is derived from the oxidation of erucic acid, which is abundant in some seed oils .
Mechanism of Action
Target of Action
Tridecanedioic acid, also known as brassylic acid, is an α,ω-dicarboxylic acid . It is a metabolite, an intermediate or product resulting from metabolism . .
Mode of Action
As a dicarboxylic acid, it can participate in various biochemical reactions, such as esterification reactions in the presence of methanol and sulfuric acid .
Biochemical Pathways
This compound can be biosynthesized from its corresponding n-alkane . It is produced from the catalytic oxidation of erucic acid (13-docosenoic acid) . .
Pharmacokinetics
As a metabolite, it is involved in metabolic processes .
Result of Action
As a metabolite, it is likely involved in various metabolic processes .
Action Environment
Factors such as temperature and pressure could potentially affect its physical and chemical properties .
Biochemical Analysis
Biochemical Properties
It is known that Tridecanedioic acid can be produced by certain strains of Candida, such as Candida viswanathii . The production of this compound from n-dodecane could be regulated by the sucrose and yeast extract concentrations in the medium .
Cellular Effects
It is known that Candida viswanathii can produce high levels of this compound from n-dodecane . This suggests that this compound might have some effects on the cellular processes of this organism.
Molecular Mechanism
It is known that this compound is a product of the ω-oxidation pathway in Candida viswanathii . This suggests that this compound might interact with enzymes involved in this pathway.
Temporal Effects in Laboratory Settings
It is known that the productivity of this compound can be regulated by the sucrose and yeast extract concentrations in the medium .
Metabolic Pathways
This compound is a product of the ω-oxidation pathway in Candida viswanathii . This suggests that this compound might be involved in this metabolic pathway.
Transport and Distribution
It is known that this compound is a product of the ω-oxidation pathway in Candida viswanathii . This suggests that this compound might be transported and distributed within cells and tissues in a manner related to this pathway.
Subcellular Localization
It is known that this compound is a product of the ω-oxidation pathway in Candida viswanathii . This suggests that this compound might be localized in the subcellular compartments related to this pathway.
Preparation Methods
Brassylic acid can be synthesized through several methods:
Chemical Reactions Analysis
Brassylic acid undergoes various chemical reactions, including:
Oxidation: Brassylic acid can be further oxidized to produce other carboxylic acids.
Reduction: It can be reduced to form alcohols.
Esterification: Brassylic acid reacts with alcohols to form esters, which are used in various industrial applications.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions include esters, alcohols, and other carboxylic acids .
Scientific Research Applications
Brassylic acid has a wide range of applications in scientific research and industry:
Polymer Production: It is used to produce specialty nylons and polyesters, such as poly(butylene succinate-co-butylene brassylate), which have excellent mechanical properties and biodegradability.
Biodegradable Solvents and Lubricants: Due to its long-chain structure, brassylic acid is used in the production of biodegradable solvents and lubricants.
Perfumery and Pharmaceuticals: It is used in the synthesis of fragrances and as an intermediate in pharmaceutical production.
Adhesives and Coatings: Brassylic acid is used in the formulation of adhesives and powder coatings.
Comparison with Similar Compounds
Brassylic acid is unique among long-chain dicarboxylic acids due to its specific applications in the production of specialty nylons and biodegradable materials. Similar compounds include:
Sebacic Acid: Another long-chain dicarboxylic acid used in the production of nylon and plasticizers.
Azelaic Acid: Used in the production of polymers and as a treatment for acne.
Dodecanedioic Acid: Used in the production of high-performance polyamides and polyesters.
Brassylic acid stands out due to its specific use in the production of nylon 1313 and its biodegradability, making it an environmentally friendly alternative in various industrial applications .
Properties
IUPAC Name |
tridecanedioic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24O4/c14-12(15)10-8-6-4-2-1-3-5-7-9-11-13(16)17/h1-11H2,(H,14,15)(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXNCZXXFRKPEPY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCC(=O)O)CCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9021683 | |
Record name | Tridecanedioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9021683 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Other Solid, Solid | |
Record name | Tridecanedioic acid | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,11-Undecanedicarboxylic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002327 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
1.5 mg/mL at 21 °C | |
Record name | 1,11-Undecanedicarboxylic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002327 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
505-52-2 | |
Record name | Tridecanedioic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=505-52-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Tridecanedioic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000505522 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | TRIDECANEDIOIC ACID | |
Source | DTP/NCI | |
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Record name | Tridecanedioic acid | |
Source | EPA Chemicals under the TSCA | |
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Record name | Tridecanedioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9021683 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tridecanedioic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.284 | |
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Record name | TRIDECANEDIOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PL3IQ40C34 | |
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Record name | 1,11-Undecanedicarboxylic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002327 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
111 °C | |
Record name | 1,11-Undecanedicarboxylic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002327 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary methods for producing tridecanedioic acid?
A1: this compound is commercially produced mainly through the fermentation of n-tridecane by specific yeast strains, particularly Candida tropicalis. [, ] This microbial conversion offers a cost-effective and environmentally friendly alternative to traditional chemical synthesis. []
Q2: How does the fermentation process for DCA13 production work?
A2: Candida tropicalis utilizes n-tridecane as a carbon source. Through a series of enzymatic reactions, the yeast oxidizes the alkane, ultimately producing DCA13. [] The process can be optimized by controlling factors like pH, aeration, and nutrient supply. [, , ]
Q3: What are some challenges associated with DCA13 fermentation?
A3: Maintaining optimal conditions for both yeast growth and DCA13 production can be challenging. For instance, pH significantly influences both cell viability and DCA13 secretion. [] Additionally, DCA13 production can be inhibited by its accumulation in the fermentation broth. []
Q4: What is the molecular formula and weight of this compound?
A4: The molecular formula of this compound is C13H24O4. Its molecular weight is 244.33 g/mol. [, ]
Q5: How can this compound be characterized?
A5: Several spectroscopic techniques can be employed to characterize DCA13, including infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS). These techniques provide information about the compound's functional groups, structure, and molecular weight. [, , , ]
Q6: Are there any unique structural features of DCA13?
A6: DCA13 possesses a long hydrophobic chain with two terminal carboxylic acid groups. This structure allows it to interact with both hydrophobic and hydrophilic environments. [, ]
Q7: What is the solubility behavior of this compound?
A7: DCA13's solubility depends on the solvent and temperature. It exhibits limited solubility in water but is more soluble in organic solvents like butyl acetate. [, ] The presence of other compounds like paraffin or butanol can influence its solubility. []
Q8: How does the chain length of dicarboxylic acids, including DCA13, affect their interaction with other molecules?
A8: The length and flexibility of the carbon backbone in dicarboxylic acids, including DCA13, play a crucial role in intermolecular interactions. These factors can impact hydrogen bonding, crystallization behavior, and thermal properties when mixed with other compounds, such as lidocaine. []
Q9: Can this compound form inclusion complexes?
A9: Yes, DCA13 can form channel-type polypseudorotaxanes with β-cyclodextrin. [, ] This complexation occurs through hydrophobic interactions and hydrogen bonding between the DCA13 molecule and the cyclodextrin cavity. [, ]
Q10: What are the main applications of this compound?
A10: DCA13 is primarily used as a precursor in the fragrance industry for synthesizing musk ethylene brassylate, a valuable musk fragrance ingredient. [] Additionally, it is being explored as a building block for novel polymers with unique properties. [, ]
Q11: How does DCA13 contribute to the properties of polymers?
A11: Incorporating DCA13 into polymers, such as polyamides (nylons), can influence their thermal properties, crystallinity, and mechanical strength. The long aliphatic chain of DCA13 contributes to the flexibility and hydrophobicity of the resulting polymers. [, ]
Q12: Are there any potential biomedical applications for DCA13 or its derivatives?
A12: While research is ongoing, some studies suggest that DCA13 or its derivatives might have potential applications in biomedicine. For instance, certain aliphatic dioic acids, including DCA13, have shown insulinotropic effects in rat pancreatic islets, suggesting potential applications in diabetes research. []
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